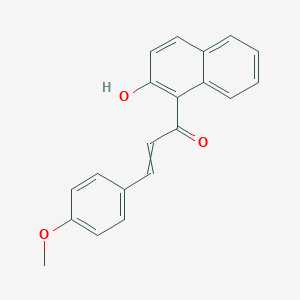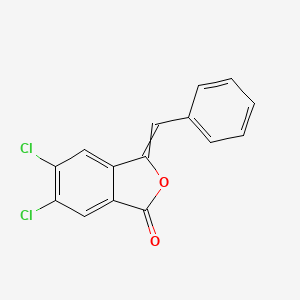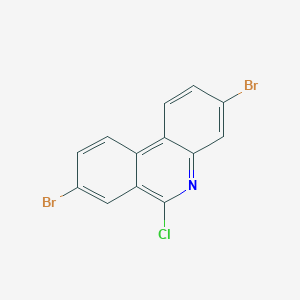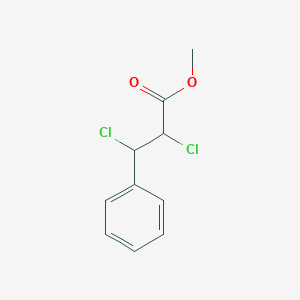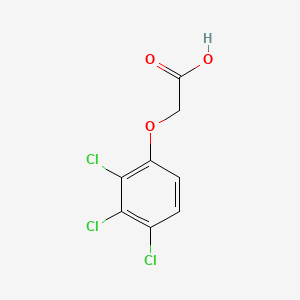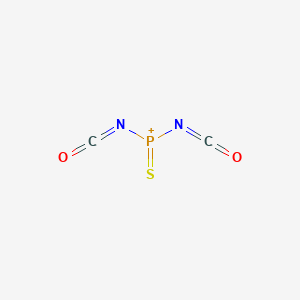
1-(2-Ethoxy-2-phenylacetimidoyl)hexahydro-1H-azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxy-2-phenylacetimidoyl)hexahydro-1H-azepine is a seven-membered heterocyclic compound containing nitrogen. Compounds with azepine scaffolds are of significant interest due to their potential biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-(2-Ethoxy-2-phenylacetimidoyl)hexahydro-1H-azepine can be achieved through various synthetic routes. One common method involves the reaction of ethoxyphenylacetimidoyl chloride with hexahydro-1H-azepine under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Ethoxy-2-phenylacetimidoyl)hexahydro-1H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
1-(2-Ethoxy-2-phenylacetimidoyl)hexahydro-1H-azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-(2-Ethoxy-2-phenylacetimidoyl)hexahydro-1H-azepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
1-(2-Ethoxy-2-phenylacetimidoyl)hexahydro-1H-azepine can be compared with other similar compounds such as:
1-(dimethoxymethyl)hexahydro-1H-azepine: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
1H-Azepin-1-amine, hexahydro-: Another azepine derivative with distinct functional groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
35515-92-5 |
|---|---|
Formule moléculaire |
C16H24N2O |
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
1-(azepan-1-yl)-2-ethoxy-2-phenylethanimine |
InChI |
InChI=1S/C16H24N2O/c1-2-19-15(14-10-6-5-7-11-14)16(17)18-12-8-3-4-9-13-18/h5-7,10-11,15,17H,2-4,8-9,12-13H2,1H3 |
Clé InChI |
KMVPQVNIERFQCX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=CC=C1)C(=N)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



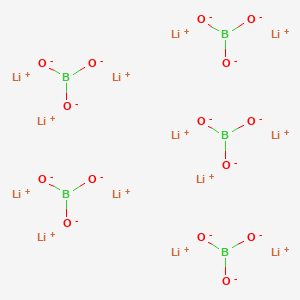
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)
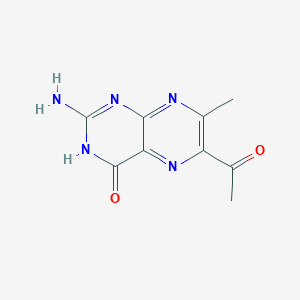
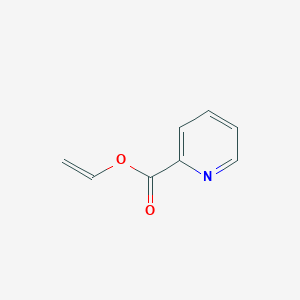
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
